

Application Notes and Protocols: Converting Ro18-5362 to Ro 18-5364

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for human or veterinary therapeutic use.

Introduction

Ro18-5362 is the sulfide-based prodrug of Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[1][2][3] The conversion of the inactive sulfide (**Ro18-5362**) to the active sulfoxide (Ro 18-5364) is a critical activation step, achieved through oxidation.[2][4] This transformation can be accomplished through chemical synthesis or via metabolic processes, typically mediated by cytochrome P450 enzymes in vivo.

Ro 18-5364 belongs to the class of substituted benzimidazoles, similar to other proton pump inhibitors (PPIs) like omeprazole and lansoprazole. Its mechanism involves acid-catalyzed conversion to a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of gastric acid secretion.

These notes provide detailed protocols for the chemical and metabolic conversion of **Ro18-5362** to Ro 18-5364, methods for analysis, and a summary of their distinct biological activities.

Compound Data and Biological Activity

A direct comparison reveals the significant increase in potency upon conversion of the prodrug to its active form.



Table 1: Physicochemical Properties of Ro18-5362 and Ro 18-5364.

Property	Ro18-5362 (Prodrug) Ro 18-5364 (Active Metabolite)	
Chemical Structure	(Structure of Sulfide)	(Structure of Sulfoxide)
Systematic Name	2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole derivative	2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole derivative
Molecular Formula	C22H25N3O2S	C22H25N3O3S
Molecular Weight	395.52 g/mol	411.52 g/mol
CAS Number	101387-97-7	99479-79-1 (Unspecified stereochemistry)

| Appearance | Solid | Solid |

Table 2: Comparative Biological Activity against Gastric H+/K+-ATPase.

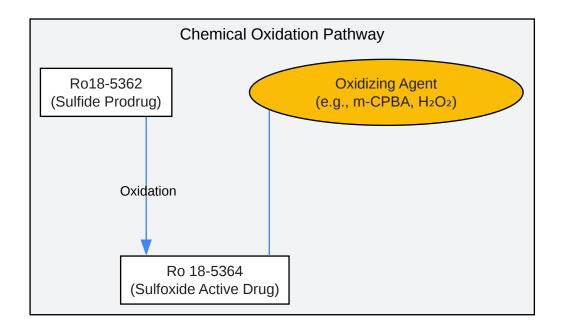
Compound	Target	Activity Metric	Value	Reference
Ro18-5362	H+/K+-ATPase	Inhibition	No significant activity at 0.1 mM	

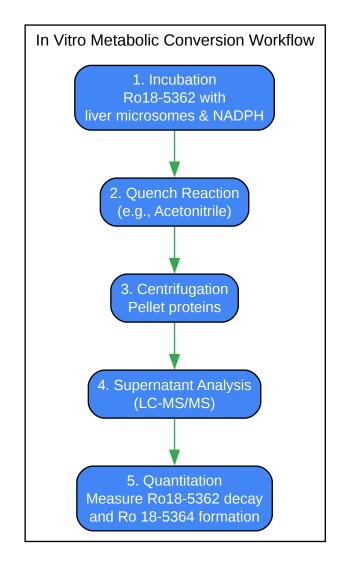
| Ro 18-5364 | H+/K+-ATPase | Apparent K_i | 0.1 μ M | |

Conversion Pathways and Workflows

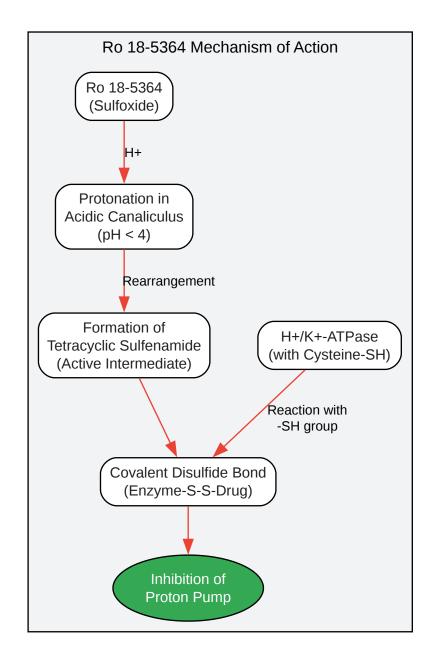
The conversion from **Ro18-5362** to Ro 18-5364 is an oxidation reaction targeting the sulfur atom.











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Ro18-5362 | CymitQuimica [cymitquimica.com]
- 2. ovid.com [ovid.com]
- 3. japsonline.com [japsonline.com]
- 4. 3-methyl pyridine, 108-99-6 [thegoodscentscompany.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Converting Ro18-5362 to Ro 18-5364]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662723#converting-ro18-5362-to-ro-18-5364-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com